molecular formula C26H26O2SSi B14357148 [4,5-Bis(4-methoxyphenyl)thiophen-2-yl](dimethyl)phenylsilane CAS No. 90298-14-9

[4,5-Bis(4-methoxyphenyl)thiophen-2-yl](dimethyl)phenylsilane

Katalognummer: B14357148
CAS-Nummer: 90298-14-9
Molekulargewicht: 430.6 g/mol
InChI-Schlüssel: UBKULKMUYGOFMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis(4-methoxyphenyl)thiophen-2-ylphenylsilane typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

4,5-Bis(4-methoxyphenyl)thiophen-2-ylphenylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 4,5-Bis(4-methoxyphenyl)thiophen-2-ylphenylsilane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials .

Biology

Its ability to undergo various chemical modifications makes it a valuable tool for probing biological systems .

Medicine

In medicine, 4,5-Bis(4-methoxyphenyl)thiophen-2-ylphenylsilane is being investigated for its potential therapeutic properties. Its derivatives may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities, making it a promising candidate for drug development .

Industry

Industrially, this compound can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in electronics and optoelectronics .

Wirkmechanismus

The mechanism of action of 4,5-Bis(4-methoxyphenyl)thiophen-2-ylphenylsilane involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific derivative and its chemical modifications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4,5-Bis(4-methoxyphenyl)thiophen-2-ylphenylsilane: Unique due to its combination of thiophene and silane moieties.

    4,5-Bis(4-methoxyphenyl)thiophen-2-ylphenylgermane: Similar structure but with a germanium atom instead of silicon.

    4,5-Bis(4-methoxyphenyl)thiophen-2-ylphenylstannane: Contains a tin atom instead of silicon.

Uniqueness

The uniqueness of 4,5-Bis(4-methoxyphenyl)thiophen-2-ylphenylsilane lies in its specific electronic properties and reactivity, which are influenced by the presence of the silicon atom. This makes it particularly valuable for applications in materials science and electronics .

Eigenschaften

CAS-Nummer

90298-14-9

Molekularformel

C26H26O2SSi

Molekulargewicht

430.6 g/mol

IUPAC-Name

[4,5-bis(4-methoxyphenyl)thiophen-2-yl]-dimethyl-phenylsilane

InChI

InChI=1S/C26H26O2SSi/c1-27-21-14-10-19(11-15-21)24-18-25(30(3,4)23-8-6-5-7-9-23)29-26(24)20-12-16-22(28-2)17-13-20/h5-18H,1-4H3

InChI-Schlüssel

UBKULKMUYGOFMI-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2=C(SC(=C2)[Si](C)(C)C3=CC=CC=C3)C4=CC=C(C=C4)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.